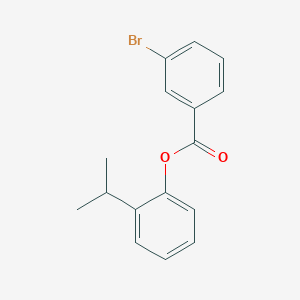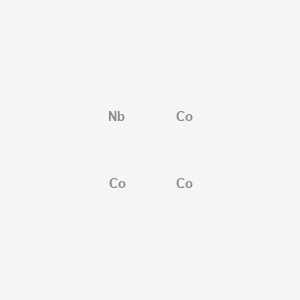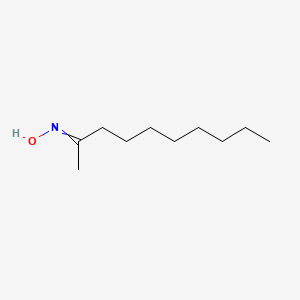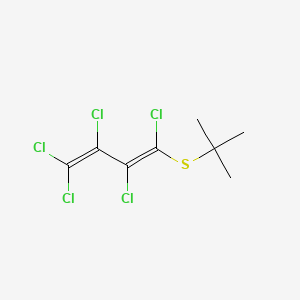
Sulfide, tert-butyl pentachloro-1,3-butadienyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, tert-butyl pentachloro-1,3-butadienyl is a chemical compound with the molecular formula C8H9Cl5S It is characterized by the presence of a sulfide group attached to a tert-butyl group and a pentachloro-1,3-butadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfide, tert-butyl pentachloro-1,3-butadienyl typically involves the reaction of tert-butyl thiol with pentachloro-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfide, tert-butyl pentachloro-1,3-butadienyl undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The pentachloro-1,3-butadienyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfide, tert-butyl pentachloro-1,3-butadienyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sulfide, tert-butyl pentachloro-1,3-butadienyl involves its interaction with molecular targets through nucleophilic substitution and oxidation-reduction reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate their mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfide, tert-butyl tetrachloro-1,3-butadienyl
- Sulfide, tert-butyl trichloro-1,3-butadienyl
- Sulfide, tert-butyl dichloro-1,3-butadienyl
Uniqueness
Sulfide, tert-butyl pentachloro-1,3-butadienyl is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
5921-61-9 |
|---|---|
Formule moléculaire |
C8H9Cl5S |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(1E)-1-tert-butylsulfanyl-1,2,3,4,4-pentachlorobuta-1,3-diene |
InChI |
InChI=1S/C8H9Cl5S/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h1-3H3/b7-5- |
Clé InChI |
QYQSJXCKVHEKHH-ALCCZGGFSA-N |
SMILES isomérique |
CC(C)(C)S/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
SMILES canonique |
CC(C)(C)SC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
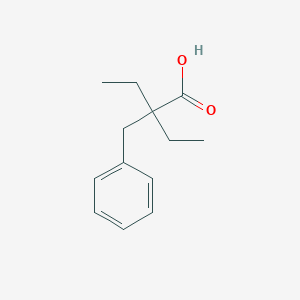

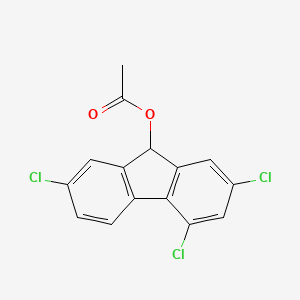
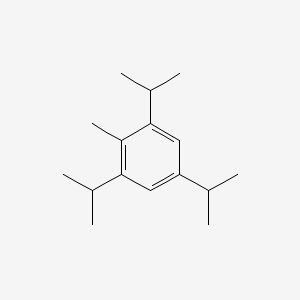


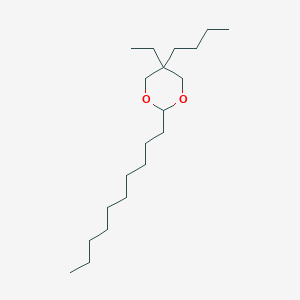
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

